4-Chloro-2-fluoro-6-nitrophenol
Description
4-Chloro-2-fluoro-6-nitrophenol (molecular formula C₆H₃ClFNO₃) is a halogenated nitrophenol derivative characterized by a phenol ring substituted with chlorine (position 4), fluorine (position 2), and a nitro group (position 6). Its structure combines three electron-withdrawing groups, which significantly influence its physicochemical properties, including acidity, solubility, and reactivity.
Structure
3D Structure
Properties
CAS No. |
58348-99-5 |
|---|---|
Molecular Formula |
C6H3ClFNO3 |
Molecular Weight |
191.54 g/mol |
IUPAC Name |
4-chloro-2-fluoro-6-nitrophenol |
InChI |
InChI=1S/C6H3ClFNO3/c7-3-1-4(8)6(10)5(2-3)9(11)12/h1-2,10H |
InChI Key |
BTEQJDAZDBLPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)F)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most straightforward method involves nitration of 4-chloro-2-fluorophenol using a mixture of sulfuric and nitric acids. This approach leverages the directing effects of the chloro and fluoro substituents to position the nitro group at the 6-position.
Key Reagents and Conditions
Procedure
-
Dissolution : 4-Chloro-2-fluorophenol is dissolved in chloroform or methanol under inert conditions.
-
Nitration : A pre-cooled mixture of H₂SO₄ and HNO₃ (1:3–8 ratio) is added dropwise at 15°C. The temperature is gradually raised to 40–80°C to complete the reaction.
-
Isolation : The organic phase is separated, washed with water, and dried. The product is purified via crystallization or chromatography.
Comparative Analysis of Direct Nitration
Regioselectivity Mechanism
The nitro group’s position is influenced by the electronic and steric effects of substituents:
-
Chlorine (meta-directing) : Guides nitration to positions 1 or 3.
-
Fluorine (ortho/para-directing) : Favors positions 1, 3, or 5.
-
Phenolic OH (para-directing) : Activates positions 2 or 4 under non-acidic conditions.
In acidic media (H₂SO₄), the phenolic –OH is protonated, reducing its activating effect. The combined meta-directing influence of Cl and the ortho/para-directing effect of F synergize to position the nitro group at the 6-position.
Table 1: Substituent Directing Effects in Nitration
| Substituent | Position | Directing Effect | Target Position |
|---|---|---|---|
| Cl | 4 | Meta | 1, 3, 5 |
| F | 2 | Ortho/para | 1, 3, 5 |
| OH (protonated) | 1 | Deactivated | – |
Alternative Routes
Example Procedure (Hypothetical):
-
Protection : Treat 4-chloro-2-fluorophenol with methanesulfonyl chloride to form a sulfonate ester.
-
Nitration : Perform nitration under mild conditions (e.g., HNO₃/H₂SO₄ at 0°C) to avoid sulfonate group interference.
-
Deprotection : Hydrolyze the sulfonate ester with NaOH or HCl to regenerate the phenol.
Advantages
-
Prevents side reactions at the hydroxyl position.
-
Enables precise control over nitration regioselectivity.
Limitations
-
Additional steps increase reaction complexity and cost.
Process Optimization and Challenges
Temperature Control
Low temperatures (15°C) during nitration initiation are critical to minimize side reactions. Warming to 40–80°C post-addition ensures completion without over-nitration.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-6-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro and fluoro substituents can be replaced by nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The phenol group can be oxidized to a quinone derivative under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Strong nucleophiles like sodium methoxide in methanol.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Reduction: 4-Chloro-2-fluoro-6-aminophenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinone derivatives.
Scientific Research Applications
4-Chloro-2-fluoro-6-nitrophenol has several applications in scientific research:
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific pathways in disease treatment.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-6-nitrophenol involves its interaction with various molecular targets. For instance, in microbial degradation, enzymes such as 4C2NP reductase and 4C2AP dehalogenase play crucial roles in breaking down the compound . The nitro group undergoes reduction, followed by dehalogenation, leading to the formation of less toxic metabolites.
Comparison with Similar Compounds
2-Chloro-6-fluoro-4-nitrophenol
- Molecular Formula: C₆H₃ClFNO₃ (identical to the target compound).
- Substituent Positions : Chlorine (position 2), fluorine (position 6), nitro (position 4).
- Key Differences: The altered substituent positions modify electronic and steric effects.
4-Chloro-2-nitrophenol
- Molecular Formula: C₆H₄ClNO₃.
- Substituents : Chlorine (position 4), nitro (position 2); lacks fluorine.
- Properties : Melting point = 85–87°C; pKa = 6.47.
- Comparison : The absence of fluorine reduces overall electronegativity, leading to weaker acidity (higher pKa) compared to the fluorinated target compound .
2-Chloro-6-nitrophenol
- Molecular Formula: C₆H₄ClNO₃.
- Substituents : Chlorine (position 2), nitro (position 6).
- Comparison : The lack of fluorine and differing substituent positions may result in lower solubility in polar solvents compared to the target compound .
Halogen-Substituted Analogs
4-Bromo-2-fluoro-6-nitrophenol
- Molecular Formula: C₆H₃BrFNO₃.
- Substituents : Bromine (position 4), fluorine (position 2), nitro (position 6).
- Properties : Molecular weight = 236.00 g/mol.
- However, bromine’s lower electronegativity may reduce acidity relative to chlorine in the target compound .
2-Chloro-6-cyclohexyl-4-nitrophenol
- Molecular Formula: C₁₂H₁₄ClNO₃.
- Substituents : Chlorine (position 2), cyclohexyl (position 6), nitro (position 4).
- Properties : Molecular weight = 255.70 g/mol.
- Comparison : The bulky cyclohexyl group introduces steric hindrance, reducing reactivity in electrophilic substitution reactions compared to the target compound’s smaller substituents .
Amino-Substituted Derivatives
2-Amino-4-chloro-6-nitrophenol
- Molecular Formula : C₆H₅ClN₂O₃.
- Substituents: Amino (position 2), chlorine (position 4), nitro (position 6).
- Properties : Molecular weight = 188.57 g/mol.
- Comparison: The amino group acts as an electron donor, decreasing acidity (higher pKa) and increasing solubility in acidic media. This contrasts with the target compound’s electron-withdrawing fluorine, which enhances acidity .
2-Amino-6-chloro-4-nitrophenol
- Molecular Formula : C₆H₅ClN₂O₃.
- Substituents: Amino (position 2), chlorine (position 6), nitro (position 4).
- Safety Note: Classified as hazardous; requires precautions during handling (e.g., skin contact avoidance) .
Biological Activity
4-Chloro-2-fluoro-6-nitrophenol (C₆H₃ClFNO₃) is an organic compound characterized by the presence of chloro, fluoro, and nitro substituents on a phenolic ring. This unique combination of functional groups enhances its chemical reactivity and biological activity, making it a subject of significant interest in various fields, including pharmaceuticals and environmental chemistry.
The chemical structure of this compound includes:
- Chloro group : Enhances lipophilicity and potential interactions with biological membranes.
- Fluoro group : Increases metabolic stability and influences binding affinity to biological targets.
- Nitro group : Contributes to the compound's reactivity and potential as an electrophile.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a broad-spectrum antibacterial agent. The mechanism of action is believed to involve disruption of cellular processes in bacteria, leading to cell death. For example, in vitro studies demonstrated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the strain tested.
Cytotoxicity
In addition to its antimicrobial properties, this compound has been evaluated for cytotoxic effects on human cell lines. A study indicated that at concentrations above 100 µM, the compound exhibited significant cytotoxicity against lung cancer cells, killing approximately 30%–40% of these cells while remaining non-toxic to healthy cells at lower concentrations . This selective toxicity highlights its potential application in targeted cancer therapies.
Environmental Impact
The environmental implications of this compound have also been studied. Its persistence in aquatic environments raises concerns regarding toxicity to aquatic organisms. Toxicological assessments indicate that exposure can lead to adverse effects on fish and invertebrates, necessitating careful handling and regulation during its application in industrial processes.
Synthesis and Applications
The synthesis of this compound can be achieved through various methods, including:
- Nitration of Fluorinated Phenols : This method typically involves the use of nitrating agents under controlled conditions to introduce the nitro group.
- Halogen Exchange Reactions : Utilizing halogenated precursors can facilitate the introduction of the chloro and fluoro groups.
The compound serves as an intermediate in the synthesis of several pharmaceutical compounds due to its bioactive properties. Its applications extend into agriculture as well, where it may be utilized for developing herbicides or pesticides owing to its biological activity against pests.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Amino-4-chloro-6-nitrophenol | C₆H₅ClN₂O₃ | Contains an amino group; different biological activity |
| 2-Fluoro-4-chlorophenol | C₆H₄ClF | Lacks nitro group; simpler structure |
| 2-Chloro-5-nitrophenol | C₆H₄ClN₂O₃ | Similar nitro group but different positioning |
The distinct combination of substituents in this compound influences its reactivity and biological interactions compared to these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
